molecular formula C5H6S B081403 1-Methylthio-3-buten-1-yne CAS No. 13030-50-7

1-Methylthio-3-buten-1-yne

Cat. No.: B081403
CAS No.: 13030-50-7
M. Wt: 98.17 g/mol
InChI Key: HIWIEVWZTYIZRX-UHFFFAOYSA-N
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Description

1-Methylthio-3-buten-1-yne is an organic compound with the molecular formula C5H6S. It is characterized by the presence of a methylthio group attached to a buten-1-yne structure.

Preparation Methods

1-Methylthio-3-buten-1-yne can be synthesized through several synthetic routes. One common method involves the reaction of propargyl alcohol with methylthiol in the presence of a base. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a catalyst like potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

1-Methylthio-3-buten-1-yne undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with LiAlH4 can produce alkenes .

Scientific Research Applications

1-Methylthio-3-buten-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: In biological research, this compound can be used to study the effects of sulfur-containing functional groups on biological systems.

    Industry: Industrial applications include the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Methylthio-3-buten-1-yne exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the methylthio group and the buten-1-yne structure. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules .

The molecular targets and pathways involved may include enzymes, receptors, and other proteins that are sensitive to sulfur-containing compounds. The exact mechanism of action can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Methylthio-3-buten-1-yne can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methylsulfanylbut-1-en-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6S/c1-3-4-5-6-2/h3H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWIEVWZTYIZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC#CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156445
Record name 1-Methylthio-3-buten-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13030-50-7
Record name 1-Methylthio-3-buten-1-yne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013030507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylthio-3-buten-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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